molecular formula C9H8O2S B6593530 ethyl 3-(thiophen-2-yl)propiolate CAS No. 61354-73-2

ethyl 3-(thiophen-2-yl)propiolate

Cat. No.: B6593530
CAS No.: 61354-73-2
M. Wt: 180.23 g/mol
InChI Key: ODJKQFUIHSEXLE-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-2-yl)propiolate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(thiophen-2-yl)propiolate typically involves the condensation of thiophene-2-carbaldehyde with ethyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the products are purified using techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(thiophen-2-yl)propiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(thiophen-2-yl)propiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(thiophen-2-yl)propiolate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(thiophen-2-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

ethyl 3-thiophen-2-ylprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJKQFUIHSEXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434099
Record name 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61354-73-2
Record name 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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